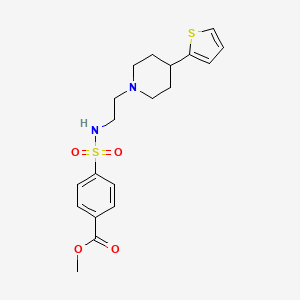

methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate” is a chemical compound. It is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction possessed great selectivity, high yields, and a broad substrate scope .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, have captured the interest of medicinal chemists due to their potential as biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The unique combination of the piperidine moiety and the sulfonamide group in our compound could lead to novel drug candidates.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The conjugated system in the thiophene ring allows for efficient charge transport, making it valuable for electronic applications.

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . Their ability to protect metal surfaces from corrosion makes them relevant in various sectors, including materials science and engineering.

Fungicidal Activity

Recent research has explored the fungicidal properties of compounds containing thiophene rings. While investigating N-(thiophen-2-yl) nicotinamide derivatives, scientists discovered promising fungicidal activity against cucumber downy mildew (CDM) . Our compound could potentially exhibit similar effects.

Synthetic Strategies

Researchers have employed various synthetic methods to access thiophene derivatives. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, have been pivotal in obtaining diverse thiophene-based compounds . These strategies allow for the modification and optimization of our compound.

Computational Studies and Theoretical Characterization

Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, stability, and reactivity of thiophene derivatives. Researchers have explored the properties of related compounds using both experimental and computational approaches .

Direcciones Futuras

The future directions for research on “methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate” and similar compounds could include the development of more efficient synthesis methods , exploration of new pharmaceutical applications , and further investigation into their mechanisms of action. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research with many potential future directions.

Propiedades

IUPAC Name |

methyl 4-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-25-19(22)16-4-6-17(7-5-16)27(23,24)20-10-13-21-11-8-15(9-12-21)18-3-2-14-26-18/h2-7,14-15,20H,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTVGZGUPMJAFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)

![2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2397718.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate](/img/structure/B2397722.png)

![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)

![ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2397730.png)